

# A Comparative Guide to the Spectroscopic Properties of Chiral Aziridine-2-Carboxylates

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## Compound of Interest

**Compound Name:** Methyl (S)-(-)-N-Z-aziridine-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of **Methyl (S)-(-)-N-Z-aziridine-2-carboxylate** and its Analogs

This guide provides a comprehensive comparison of the spectroscopic data for **Methyl (S)-(-)-N-Z-aziridine-2-carboxylate** against other relevant chiral aziridine-2-carboxylate derivatives. The information presented is intended to aid researchers in the identification, characterization, and quality control of these valuable synthetic intermediates. The data is organized for clarity and supported by detailed experimental protocols.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Methyl (S)-(-)-N-Z-aziridine-2-carboxylate** and selected alternative N-substituted methyl aziridine-2-carboxylates. This allows for a direct comparison of the influence of the N-substituent on the spectral characteristics of the aziridine ring.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm) and Coupling Constants (J, Hz)
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate	CDCl <sub>3</sub>	<sup>1</sup> H NMR data is consistent with the structure.[1] Purity confirmed as $\geq$ 98.0% by NMR. [1]
Methyl (R)-1-tritylaziridine-2-carboxylate	CDCl <sub>3</sub>	1.41 (dd, J = 6.3, 1.7 Hz, 1H, CH <sub>2</sub> ), 1.89 (dd, J = 6.3, 2.7 Hz, 1H, CH), 2.26 (dd, J = 2.7, 1.7 Hz, 1H, CH <sub>2</sub> ), 3.76 (s, 3H, CH <sub>3</sub> ), 7.19–7.31 (m, 9H, CPh <sub>3</sub> ), 7.47–7.52 (m, 6H, CPh <sub>3</sub> ).[2]
Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate	CDCl <sub>3</sub>	1.44–1.51 (m, 4H, CHCH <sub>3</sub> and aziridine CH <sub>2</sub> ), 1.98–2.02 (m, 2H, aziridine CH and aziridine CH <sub>2</sub> ), 3.81 (s, 3H, OCH <sub>3</sub> ), 4.69 (qd, J = 7.5, 7.2 Hz, 1H, NHCHCH <sub>3</sub> ), 7.20–7.34 (m, 10H, CPh <sub>3</sub> and CONH), 7.41–7.48 (m, 6H, CPh <sub>3</sub> ).[2]

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts ( $\delta$ , ppm)
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate	-	No specific data available in the search results.
Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate	CDCl <sub>3</sub>	18.79, 30.12, 34.17, 47.61, 52.79, 74.82, 127.34, 128.00, 129.60, 143.45, 170.74, 173.46.[2]
Methyl (R)-3-(1-tritylaziridine-2-carboxamido)propanoate	CDCl <sub>3</sub>	29.94, 34.15, 34.29, 34.61, 52.10, 74.73, 127.30, 127.91, 129.48, 143.47, 171.12, 172.99.[2]

Table 3: IR Spectroscopic Data

Compound	Technique	Key Absorption Bands (cm <sup>-1</sup> )
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate	-	No specific data available in the search results.
Methyl (R)-1-tritylaziridine-2-carboxylate	ATR	3705, 3467, 2973, 1742, 1596, 1489, 1445, 1394, 1328, 1234, 1181, 1011, 893, 843, 756, 697.[2]
Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate	ATR	3705, 3293, 2972, 2869, 1746, 1645, 1532, 1491, 1448, 1359, 1276, 1206, 1165, 1056, 1009, 956, 905, 857, 771, 747, 703. [2]

Table 4: Mass Spectrometry Data

Compound	Ionization Method	m/z (relative intensity)
Methyl (S)-(-)-N-Z-aziridine-2-carboxylate	LCMS	Consistent with structure.[1]
Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate	ESI+	436.85 ( $[M+Na]^+$ , 100%).[2]
Methyl (R)-3-(1-tritylaziridine-2-carboxamido)propanoate	-	436.7 ( $[M+Na]^+$ , 100%), 412.5 ( $[M-H]^-$ , 100%).[2]

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

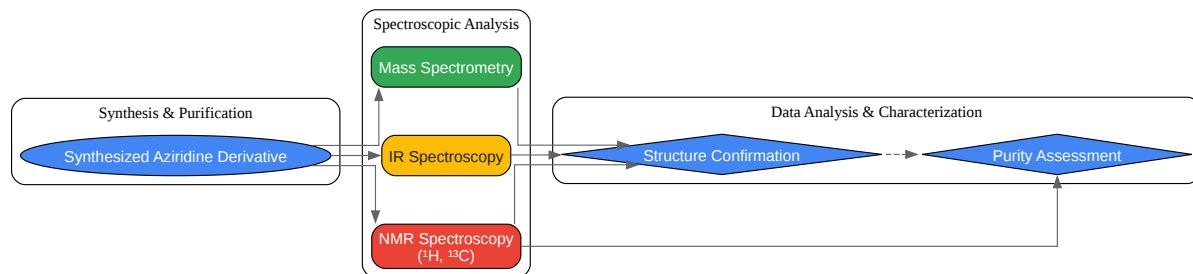
**Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or methanol-d<sub>4</sub> ( $\text{MeOD}$ ), with tetramethylsilane (TMS) used as an internal standard. For  $^1\text{H}$  NMR of the target compound, data acquisition would confirm the presence and splitting patterns of the aziridine ring protons, the methyl ester protons, and the protons of the benzyloxycarbonyl (Z) group.

**Infrared (IR) Spectroscopy:** IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. The liquid or solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of approximately  $4000\text{-}650\text{ cm}^{-1}$ . Key absorptions to note for these compounds include the C=O stretching of the ester and carbamate groups, and C-N stretching of the aziridine ring.

**Mass Spectrometry (MS):** Low-resolution mass spectra can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. High-resolution mass spectra (HRMS) are typically acquired using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The data provides the exact mass of the molecular ion, which is crucial for confirming the elemental composition of the synthesized compounds.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of chiral aziridine-2-carboxylates.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of chiral aziridine-2-carboxylates.

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## References

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- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Properties of Chiral Aziridine-2-Carboxylates]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b041211#spectroscopic-data-nmr-ir-ms-for-methyl-s-n-z-aziridine-2-carboxylate>]

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